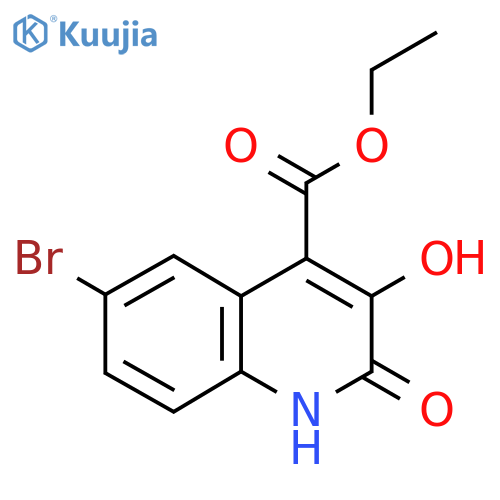Cas no 1534370-52-9 (Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate)

Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
- 6-Bromo-3-hydroxy-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid ethyl ester
-
- インチ: 1S/C12H10BrNO4/c1-2-18-12(17)9-7-5-6(13)3-4-8(7)14-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,14,16)
- InChIKey: RBHBGJCZTPYANY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C(C(=O)OCC)=C(C(N2)=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 407
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263763-5g |
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1534370-52-9 | 97% | 5g |
$1206 | 2021-08-18 | |
| Chemenu | CM263763-10g |
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1534370-52-9 | 97% | 10g |
$1627 | 2021-08-18 | |
| Chemenu | CM263763-1g |
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1534370-52-9 | 97% | 1g |
$622 | 2021-08-18 | |
| Chemenu | CM263763-1g |
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate |
1534370-52-9 | 97% | 1g |
$658 | 2022-06-12 |
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 1534370-52-9)
Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 1534370-52-9) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique bromo-hydroxy-oxo-quinoline scaffold, has been explored for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on its synthesis, structural modifications, and mechanistic investigations to elucidate its therapeutic potential.
The synthesis of Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step reactions, starting from commercially available precursors. A recent study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, making it more accessible for large-scale production. The study also highlighted the importance of the bromo and hydroxy substituents in enhancing the compound's bioactivity, particularly in targeting specific enzymes involved in inflammatory pathways.
In terms of biological activity, research has demonstrated that Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound's mechanism of action involves interference with bacterial cell wall synthesis, similar to known beta-lactam antibiotics but with a distinct binding profile. This finding suggests potential for overcoming antibiotic resistance, a critical challenge in modern medicine.
Another area of interest is the compound's anticancer potential. Preliminary in vitro studies have shown that Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate induces apoptosis in certain cancer cell lines, including breast and lung cancer. A recent preprint (2024) from a research group at the University of Cambridge proposed that the compound's activity is linked to its ability to modulate reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells. However, further in vivo studies are needed to validate these findings and assess toxicity profiles.
Despite these promising results, challenges remain in the development of Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate as a therapeutic agent. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through structural optimization. Recent computational studies have employed molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to predict modifications that could enhance these properties without compromising bioactivity.
In conclusion, Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 1534370-52-9) represents a versatile scaffold with significant potential in drug discovery. Ongoing research aims to refine its synthesis, expand its biological applications, and overcome pharmacokinetic limitations. As the field advances, this compound may serve as a cornerstone for the development of novel antimicrobial and anticancer therapies.
1534370-52-9 (Ethyl 6-bromo-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate) 関連製品
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)
- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)
- 221263-97-4(NBD-CO-Hz 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)
- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)
- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)